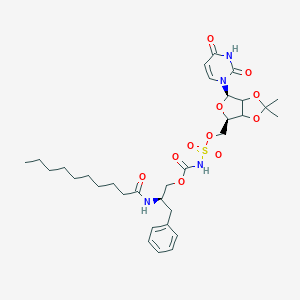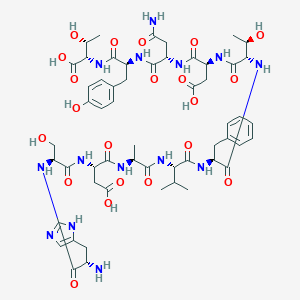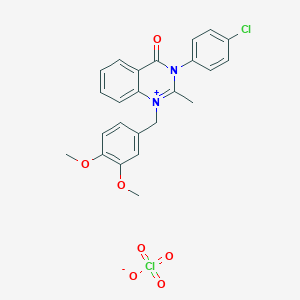
7-Bromisoquinolin
Übersicht
Beschreibung
7-Bromoisoquinoline is a synthetic intermediate useful for pharmaceutical synthesis . It is an off-white solid and can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
While specific synthesis methods for 7-Bromoisoquinoline were not found in the search results, it is generally used as a synthetic intermediate in pharmaceutical synthesis .Molecular Structure Analysis
The molecular formula of 7-Bromoisoquinoline is C9H6BrN . The molecular weight is 208.05 . The SMILES string representation is BrC1=CC2=CN=CC=C2C=C1 .Physical and Chemical Properties Analysis
7-Bromoisoquinoline is a solid substance . It has a color ranging from white to light yellow . The melting point is between 67-72 °C .Wissenschaftliche Forschungsanwendungen
Umweltwissenschaften
7-Bromisoquinolin: kann in der Umweltwissenschaft verwendet werden, um den Abbau organischer Schadstoffe zu untersuchen. Das Verständnis seiner Abbauprodukte und -wege kann zu verbesserten Methoden zur Schadstoffkontrolle und -sanierung führen.
Jede dieser Anwendungen zeigt die Vielseitigkeit von This compound in der wissenschaftlichen Forschung und trägt zu Fortschritten in verschiedenen Disziplinen bei. Die Reaktivität der Verbindung und die Fähigkeit, in verschiedene chemische Strukturen eingebaut zu werden, machen sie zu einem wertvollen Werkzeug für Innovation und Entdeckung .
Wirkmechanismus
Target of Action
7-Bromoisoquinoline is a biochemical reagent
Mode of Action
As a biochemical reagent, it may interact with various biological targets, but the exact nature of these interactions and the resulting changes are yet to be determined .
Biochemical Pathways
It’s known that quinolines and isoquinolines, to which 7-Bromoisoquinoline belongs, are important components of antimicrobial drugs . They often act as ligands, being introduced into other parent nuclei, and have shown excellent performance in anti-inflammatory, antiviral, and anticancer activities . .
Result of Action
As a biochemical reagent, it may have various effects depending on the context of its use .
Action Environment
It’s known that the compound should be stored in a sealed and dry environment at room temperature .
Safety and Hazards
Zukünftige Richtungen
7-Bromoisoquinoline is a compound useful in organic synthesis and can be used for the preparation of various analogs via coupling reactions . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . Its future directions are likely to be influenced by advancements in these research areas.
Eigenschaften
IUPAC Name |
7-bromoisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KABRXLINDSPGDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482729 | |
| Record name | 7-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58794-09-5 | |
| Record name | 7-Bromoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is novel about the presented method for synthesizing 7-Bromoisoquinoline compared to previous approaches?
A1: The research article [] introduces a novel method for preparing 7-Bromoisoquinoline that utilizes a diazotization and bromine exchange reaction in a non-aqueous solvent. This approach offers several advantages over traditional methods:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R,4R,5R,6S)-3-acetyloxy-5-hydroxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-methyloxan-4-yl]oxyoxane-2-carboxylic acid](/img/structure/B118787.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B118788.png)
![1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile](/img/structure/B118793.png)








![D-[4-13C]Glucose](/img/structure/B118824.png)

